molecular formula C13H14N4O3S2 B3869267 1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]

1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]

Cat. No. B3869267
M. Wt: 338.4 g/mol
InChI Key: PUXPVTBPMVGDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone] is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone] is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone] has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to have antiviral and antimicrobial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone] in lab experiments is its potent antitumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its mechanism of action and the identification of the specific enzymes and pathways that it targets. Additionally, further studies are needed to evaluate its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections.

Scientific Research Applications

1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone] has been studied for its potential applications in scientific research. One of the main areas of research is its antitumor activity. Studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. It has also been shown to have antiviral activity against the hepatitis C virus and antimicrobial activity against Staphylococcus aureus.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-[(2-hydroxy-1H-indol-3-yl)imino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c18-12-11(9-3-1-2-4-10(9)15-12)16-17-13(21)14-8-5-6-22(19,20)7-8/h1-4,8,15,18H,5-7H2,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXPVTBPMVGDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]
Reactant of Route 2
1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]
Reactant of Route 3
1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]
Reactant of Route 4
1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]
Reactant of Route 5
Reactant of Route 5
1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]
Reactant of Route 6
1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.